molecular formula C16H21F3N2 B12547725 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-40-6

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12547725
CAS No.: 821777-40-6
M. Wt: 298.35 g/mol
InChI Key: SJZUCOPGUKYHDJ-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with 2,2-dimethylpropylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzonitrile core interacts with target proteins or enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: A precursor in the synthesis of the target compound.

    4-Cyano-3-trifluoromethylaniline: Another related compound with similar structural features.

Uniqueness

4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

821777-40-6

Molecular Formula

C16H21F3N2

Molecular Weight

298.35 g/mol

IUPAC Name

4-[2,2-dimethylpropyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H21F3N2/c1-5-8-21(11-15(2,3)4)13-7-6-12(10-20)14(9-13)16(17,18)19/h6-7,9H,5,8,11H2,1-4H3

InChI Key

SJZUCOPGUKYHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(C)(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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